molecular formula C10H12F2O B7977068 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

1-(3,4-Difluorophenyl)-2-methylpropan-2-ol

Cat. No.: B7977068
M. Wt: 186.20 g/mol
InChI Key: ZHJNDDKGFIIIST-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Difluorophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol with high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the ketone precursor using a palladium or platinum catalyst. This method offers scalability and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the alcohol group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-methylpropan-2-ol
  • 1-(3,4-Difluorophenyl)ethanol
  • 1-(3,4-Difluorophenyl)-2-propanol

Uniqueness

1-(3,4-Difluorophenyl)-2-methylpropan-2-ol is unique due to the specific positioning of the difluorophenyl group and the tertiary alcohol structure. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJNDDKGFIIIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

From 23.0 g (111 mmol) of 3,4-difluorobenzyl bromide a Grignard is prepared, which is then reacted with 11.6 mL (158 mmol) of acetone. Slightly yellow oil. Yield: 9.7 g (47%); Rf value: 0.55 (ethyl acetate-petroleum ether (1:3)).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate-petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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